molecular formula C17H21N3O2S B11127707 N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11127707
M. Wt: 331.4 g/mol
InChI Key: VNSQYYUNOAJVCR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)aniline with isobutyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-2-chloro-5-nitrobenzamide
  • N-(4-{3-[4-(acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide
  • Azithromycin Related Compound H

Uniqueness

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to its specific structural features, such as the thiazole ring and the isobutyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)8-15-16(19-12(4)23-15)17(22)20-14-7-5-6-13(9-14)18-11(3)21/h5-7,9-10H,8H2,1-4H3,(H,18,21)(H,20,22)

InChI Key

VNSQYYUNOAJVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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